
4-Bromo-2,6-difluoroanisole
Overview
Description
4-Bromo-2,6-difluoroanisole (4-Br-2,6-DFAn) is a versatile and widely used organic compound. It is a colorless, volatile liquid at room temperature and is used in a variety of applications including drug synthesis, analytical chemistry, and photochemistry. It is also a common starting material for the synthesis of various organic compounds. 4-Br-2,6-DFAn is a brominated anisole derivative and is often used as a building block for the synthesis of organic compounds.
Scientific Research Applications
Organic Photovoltaic Devices : Liu et al. (2012) demonstrated that 4-bromoanisole effectively controls phase separation and purity in organic photovoltaic devices. It promotes aggregation of P3HT, improving morphology in polymer-polymer blends (Liu et al., 2012).
Photoaffinity Labeling Reagents : Casado et al. (1995) identified that 2,6-difluoro-4-nitroanisole can be used as improved biochemical photoprobes, particularly useful for proteins with good nucleophiles (Casado et al., 1995).
DNA Binding Agents : Demircioğlu et al. (2019) reported that a synthesized compound related to 4-Bromo-2,6-difluoroanisole shows potential as a DNA binding agent, useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).
Synthesis of CF3-Bearing Azaheterocycles : Usachev et al. (2021) developed a method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones, vital for constructing biologically important CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles (Usachev et al., 2021).
Production of Black Fluorane Dye : Xie et al. (2020) achieved 99.5% conversion of 4-bromo-3-methylanisole, a related compound, in a microreaction system. This process is significant for producing black fluorane dye for thermal papers with minimal byproducts (Xie et al., 2020).
Nephrotoxicity Studies : Hong et al. (2000) found that 3,5-dihaloanilines, similar to this compound, are more potent nephrotoxicants in vitro than 4-haloaniline isomers. Bromo and iodo substitutions enhance the nephrotoxic potential of aniline (Hong et al., 2000).
Synthesis of Diformyl-Trifluoromethylphenol : Leroy et al. (1988) presented a method to synthesize 2,6-diformyl-4-trifluoromethylphenol, highlighting the importance of bromoanisole derivatives in complex syntheses (Leroy et al., 1988).
Molecular Conformation Studies : Zarembo et al. (2006) analyzed the conformation of 2,6-difluoroanisole, providing insights into its molecular structure and interactions (Zarembo et al., 2006).
Safety and Hazards
“4-Bromo-2,6-difluoroanisole” is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . This indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQKISJPOWBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378339 | |
| Record name | 4-Bromo-2,6-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104197-14-0 | |
| Record name | 4-Bromo-2,6-difluoroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104197-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


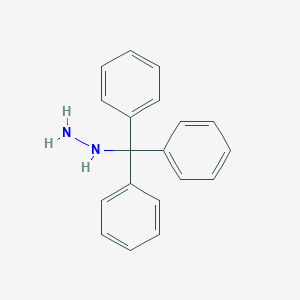
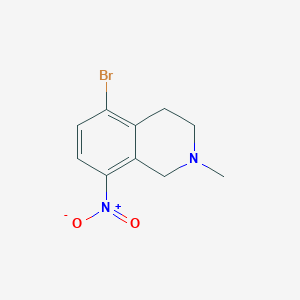
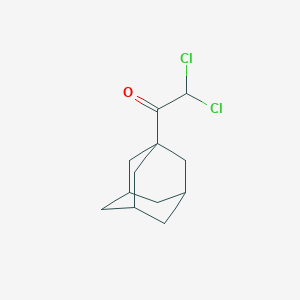


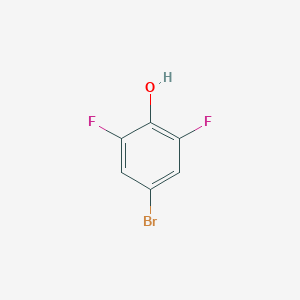


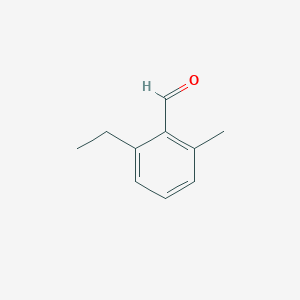
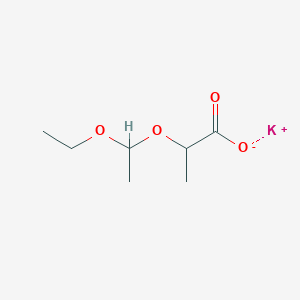

![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)
